A Technical Guide to the Spectroscopic Characterization of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid
A Technical Guide to the Spectroscopic Characterization of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid
Abstract: This guide provides a comprehensive technical overview of the spectroscopic characterization of the novel compound 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid. As experimental data for this specific molecule is not yet publicly available, this document presents a detailed, predictive analysis based on foundational spectroscopic principles and data from analogous structures. It is designed to serve as an authoritative benchmark for researchers, scientists, and drug development professionals engaged in the synthesis and verification of this and related molecular scaffolds. The methodologies and interpretations for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are detailed, providing a robust framework for structural elucidation.
Introduction and Molecular Overview
The compound 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid is a polysubstituted bi-aryl molecule of interest in medicinal chemistry and materials science. Its structure combines a benzoic acid moiety, known for its utility in drug design, with a substituted phenyl ring, offering a unique three-dimensional architecture. The presence of an amino group, a fluorine atom, and a methyl group provides multiple points for potential biological interactions and further chemical modification.
Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity is paramount. This guide outlines the expected spectroscopic signature of the title compound, explaining the causal relationships between its structure and its spectral data.
Molecular Structure:
Molecular Formula: C₁₄H₁₂FNO₂
Molecular Weight: 245.25 g/mol
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is the first line of analysis to confirm the molecular weight of a newly synthesized compound. For a molecule like 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that would likely yield a prominent molecular ion peak.
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 246.0925 | Molecular Ion Peak (Protonated) . The most critical peak confirming the molecular weight. High-resolution MS can distinguish this from other formulas with the same nominal mass.[1][2] |
| [M-H₂O+H]⁺ | 228.0819 | Loss of a water molecule from the carboxylic acid. |
| [M-COOH+H]⁺ | 201.0976 | Loss of the carboxylic acid group (formyl radical), a common fragmentation for benzoic acids.[3][4] |
| [C₇H₅FCH₃]⁺ | 125.0710 | Base Peak (Predicted) . Cleavage of the bond between the two phenyl rings, resulting in the stable 3-fluoro-2-methylphenyl cation. |
| [C₆H₅NH₂]⁺ | 120.0498 | Fragment corresponding to the aminobenzoic acid portion after cleavage and rearrangement. |
Note: The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100.[5]
Causality of Fragmentation
The predicted fragmentation pattern is governed by the stability of the resulting carbocations.[6] The bond connecting the two aromatic rings is a likely point of cleavage. The loss of the carboxylic acid group is a characteristic fragmentation pathway for benzoic acid derivatives, often leading to a stable phenyl cation.[3][7]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Identify the [M+H]⁺ peak and compare its exact mass to the theoretical value (246.0925 for C₁₄H₁₃FNO₂⁺). The measured mass should be within 5 ppm of the calculated mass.[1]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of molecular bonds. It is an indispensable tool for quickly identifying the presence of key functional groups.[8]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3450 - 3300 | Medium | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3300 - 2500 | Strong, Broad | O-H Stretch | Carboxylic Acid (-COOH) |
| ~3050 | Medium-Weak | C-H Stretch (sp²) | Aromatic Ring |
| ~2950 | Medium-Weak | C-H Stretch (sp³) | Methyl Group (-CH₃) |
| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid (-COOH) [9][10] |
| 1620 - 1580 | Medium | N-H Bend | Primary Amine (-NH₂) |
| 1600, 1480 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1300 - 1100 | Strong | C-F Stretch | Aryl-Fluoride |
| 1300 - 1200 | Medium | C-O Stretch | Carboxylic Acid (-COOH) |
| 960 - 875 | Medium, Broad | O-H Bend (out-of-plane) | Carboxylic Acid Dimer[9] |
Rationale for Predictions
The spectrum is expected to be dominated by a very broad O-H stretch from the hydrogen-bonded carboxylic acid, partially overlapping with the N-H and C-H stretches.[9] A strong, sharp carbonyl (C=O) peak around 1700 cm⁻¹ is the most diagnostic signal for the carboxylic acid. The primary amine will show two distinct N-H stretching bands (symmetric and asymmetric). The C-F bond gives a strong absorption in the fingerprint region.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of every proton and carbon atom.[12][13][14]
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
DMSO-d₆ is chosen as a solvent due to the presence of the polar carboxylic acid and amine groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Coupling |
| ~12.9 | Broad singlet | 1H | H -OOC | The carboxylic acid proton is highly deshielded and appears as a broad, exchangeable singlet. |
| ~7.85 | t, J ≈ 1.5 Hz | 1H | H-4 | Proton on the benzoic acid ring, meta-coupled to H-2 and H-6. |
| ~7.50 | t, J ≈ 1.5 Hz | 1H | H-6 | Proton on the benzoic acid ring, meta-coupled to H-2 and H-4. |
| ~7.30 | t, J ≈ 8.0 Hz | 1H | H-5' | Proton on the fluoro-phenyl ring, coupled to H-4' and H-6'. |
| ~7.20 | dd, J ≈ 8.0, 2.0 Hz | 1H | H-6' | Proton on the fluoro-phenyl ring, ortho-coupled to H-5' and meta-coupled to H-4'. |
| ~7.10 | ddd, J ≈ 10.0, 8.0, 2.0 Hz | 1H | H-4' | Proton on the fluoro-phenyl ring, coupled to H-5' (ortho), H-6' (meta), and the fluorine atom (³JHF). |
| ~7.05 | t, J ≈ 1.5 Hz | 1H | H-2 | Proton on the benzoic acid ring, meta-coupled to H-4 and H-6. |
| ~5.5 | Broad singlet | 2H | NH ₂ | The amine protons are exchangeable and appear as a broad singlet. |
| ~2.1 | s | 3H | CH ₃ | The methyl protons are a singlet as there are no adjacent protons. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167.5 | C =O | Carboxylic acid carbonyl carbon, highly deshielded. |
| ~160.0 (d, ¹JCF ≈ 245 Hz) | C -F | Carbon directly attached to fluorine shows a large one-bond coupling constant. |
| ~149.0 | C -NH₂ | Carbon attached to the electron-donating amino group. |
| ~142.0 | C -5 | Quaternary carbon attached to the other phenyl ring. |
| ~135.0 | C -1' | Quaternary carbon on the fluoro-phenyl ring. |
| ~131.0 (d, ³JCF ≈ 8 Hz) | C -5' | Carbon meta to fluorine, showing smaller C-F coupling. |
| ~129.0 | C -1 | Quaternary carbon attached to the carboxylic acid group. |
| ~128.0 (d, ⁴JCF ≈ 3 Hz) | C -2' | Quaternary carbon attached to the methyl group. |
| ~125.0 | C -6' | Aromatic CH. |
| ~118.0 | C -6 | Aromatic CH. |
| ~116.0 (d, ²JCF ≈ 22 Hz) | C -4' | Aromatic CH ortho to fluorine. |
| ~115.5 | C -4 | Aromatic CH. |
| ~114.0 | C -2 | Aromatic CH. |
| ~15.0 | C H₃ | Methyl carbon, in the typical aliphatic region. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[15] Ensure the sample is fully dissolved and free of particulate matter.
-
Instrument Tuning: Place the sample in the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and the magnetic field shimmed to homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A typical experiment involves a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[16]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (typically several hundred to thousands). A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the ¹H NMR signals and pick peaks for both spectra.
Integrated Spectroscopic Analysis Workflow
The power of spectroscopic analysis lies in the integration of data from multiple techniques.[17][18][19] Each method provides a piece of the puzzle, and together they offer unambiguous structure confirmation.
Caption: Workflow for integrated spectroscopic analysis.
Conclusion
This guide presents a predictive yet scientifically rigorous spectroscopic profile for 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid. The predicted data for MS, IR, and NMR are grounded in established chemical principles and serve as a reliable reference for any researcher working on the synthesis and characterization of this molecule. The provided protocols outline the standard, self-validating procedures necessary to acquire high-quality experimental data, which can then be compared against the benchmarks established herein to achieve unequivocal structural confirmation.
References
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra. Retrieved from [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 5229–5244. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]
-
Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
-
Berziņš, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods... UCL Discovery. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
- Lambert, J. B., & Mazzola, E. P. (2019).
-
OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
-
University of Helsinki. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
ResearchGate. (2021). Speciation of Substituted Benzoic Acids in Solution... [Request PDF]. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Amino-5-bromobenzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution.... Retrieved from [Link]
-
Mr Wakeford. (2020, May 22). Interpreting Mass Spectra - A-level Chemistry [Video]. YouTube. Retrieved from [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]
-
chemeurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
- Macomber, R. S. (1988).
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
-
University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample [Video]. YouTube. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
UCL Discovery. (2021). Speciation of substituted benzoic acids in solution.... Retrieved from [Link]
-
Better World Books. (n.d.). Nuclear Magnetic Resonance Spectroscopy : An Introduction to Principles, Applications, and Experimental Methods. Retrieved from [Link]
-
J Michelle Leslie. (2021, February 3). February 3, 2021 [Video]. YouTube. Retrieved from [Link]
-
virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]
-
Wiley-VCH. (n.d.). NMR Spectroscopy - Basic Principles, Concepts, and Applications in Chemistry. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]
-
Scribd. (n.d.). IR Correlation Table. Retrieved from [Link]
-
AbeBooks. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Retrieved from [Link]
Sources
- 1. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 2. uni-saarland.de [uni-saarland.de]
- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Infrared_spectroscopy_correlation_table [chemeurope.com]
- 12. Simulate and predict NMR spectra [nmrdb.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry - Günther, Harald: 9783527330003 - AbeBooks [abebooks.com]
- 15. publish.uwo.ca [publish.uwo.ca]
- 16. ekwan.github.io [ekwan.github.io]
- 17. One moment, please... [chemistrysteps.com]
- 18. youtube.com [youtube.com]
- 19. orgchemboulder.com [orgchemboulder.com]
